physical properties of 2-Chloronaphthalene-1-sulfonic acid
physical properties of 2-Chloronaphthalene-1-sulfonic acid
An In-depth Technical Guide to the Physical Properties of 2-Chloronaphthalene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the . Given the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from analogous compounds and the fundamental principles of physical organic chemistry. It offers researchers a robust framework for understanding, predicting, and experimentally determining the physicochemical characteristics of this molecule.
Introduction to 2-Chloronaphthalene-1-sulfonic acid
2-Chloronaphthalene-1-sulfonic acid (C₁₀H₇ClO₃S) is a derivative of naphthalene, featuring both a chlorine atom and a sulfonic acid group. These substitutions on the naphthalene core are expected to significantly influence its physical and chemical properties, making it distinct from its parent compound, 2-chloronaphthalene. The sulfonic acid moiety, in particular, imparts strong acidic character and significantly increases aqueous solubility. This compound and its isomers are valuable as intermediates in the synthesis of dyes, pigments, and potentially pharmaceuticals.[1][2] A thorough understanding of its physical properties is paramount for its application in synthesis, formulation, and quality control.
Core Molecular and Physical Identifiers
While extensive experimental data is sparse, the fundamental identifiers for 2-Chloronaphthalene-1-sulfonic acid have been established.
| Property | Value | Source |
| CAS Number | 102879-06-1 | [3] |
| Molecular Formula | C₁₀H₇ClO₃S | [3] |
| Molecular Weight | 242.68 g/mol | [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)Cl | |
| InChI Key | Not readily available |
Analysis of Key Physical Properties (Experimental and Predicted)
This section delves into the expected , grounding the predictions in the established behavior of aromatic sulfonic acids and related naphthalene derivatives.
Physical State and Appearance
Aromatic sulfonic acids are typically crystalline solids at room temperature.[4][5] This is a consequence of the strong intermolecular forces, including hydrogen bonding, imparted by the polar sulfonic acid group. For comparison, 2-chloronaphthalene, which lacks the sulfonic acid group, is an off-white crystalline powder.[1][6][7] It is therefore highly probable that 2-Chloronaphthalene-1-sulfonic acid also exists as a crystalline solid. Its color would likely be white to off-white, though impurities from synthesis could impart a yellowish or brownish hue.
Acidity (pKa)
Sulfonic acids are among the strongest organic acids.[8] Their low pKa values, typically in the range of -1 to 2, are attributed to the high stability of the resulting sulfonate anion (R-SO₃⁻).[8] This stability arises from the effective delocalization of the negative charge across the three oxygen atoms through resonance. For a relevant comparison, the pKa of 2-naphthalenesulfonic acid is reported to be 0.27.[9] The presence of an electron-withdrawing chlorine atom on the naphthalene ring of the target molecule would be expected to further stabilize the sulfonate anion, likely resulting in a pKa value slightly lower (i.e., more acidic) than that of 2-naphthalenesulfonic acid.
Solubility
The presence of the highly polar sulfonic acid group is the dominant factor determining the solubility profile of this molecule.
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Aqueous Solubility : While 2-chloronaphthalene is practically insoluble in water, the sulfonic acid group in 2-Chloronaphthalene-1-sulfonic acid will facilitate strong hydrogen bonding with water molecules, leading to high water solubility.[7][10] Naphthalene sulfonates are generally characterized as being highly soluble in water, particularly in their salt forms.[11]
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Organic Solvent Solubility : Solubility in organic solvents will be varied. It is expected to be soluble in polar organic solvents like methanol and ethanol. Its solubility in nonpolar solvents such as hexane is likely to be low. By contrast, 2-chloronaphthalene is soluble in organic solvents like alcohol, ether, benzene, and chloroform.[12]
Melting and Boiling Points
Direct experimental data for the melting and boiling points of 2-Chloronaphthalene-1-sulfonic acid are not available. However, some estimations can be made:
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Melting Point : Sulfonic acids are generally high-melting solids due to their polarity and capacity for hydrogen bonding.[5] For reference, 2-chloronaphthalene has a melting point of 59.5 °C.[6][13] The addition of the sulfonic acid group would lead to a significantly higher melting point.
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Boiling Point : Sulfonic acids are typically high-boiling liquids or solids that may decompose at elevated temperatures.[5] The boiling point of 2-chloronaphthalene is 256-259 °C.[12][13] 2-Chloronaphthalene-1-sulfonic acid would have a much higher boiling point and would likely decompose before boiling at atmospheric pressure.
Spectral Properties
Predicting the spectral properties is crucial for the identification and characterization of the compound.
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¹H and ¹³C NMR Spectroscopy : The NMR spectra of substituted naphthalenes are complex due to the coupling between protons on the fused ring system. In the ¹H NMR spectrum of 2-Chloronaphthalene-1-sulfonic acid, the aromatic protons would appear as a series of multiplets in the downfield region (typically 7.0-9.0 ppm). The proton of the sulfonic acid group is often broad and may exchange with residual water in the solvent. The ¹³C NMR spectrum would show ten distinct signals for the carbon atoms of the naphthalene ring, with their chemical shifts influenced by the chloro and sulfonic acid substituents. Detailed spectral data for related compounds like 8-anilinonaphthalene-1-sulfonic acid derivatives can serve as a useful reference for spectral interpretation.[14]
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Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorptions corresponding to the sulfonic acid group. Key expected peaks include a broad O-H stretch from approximately 2500 to 3300 cm⁻¹, and strong S=O stretching vibrations typically found in the regions of 1350-1470 cm⁻¹ (asymmetric) and 1120-1230 cm⁻¹ (symmetric).
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UV-Visible Spectroscopy : The UV-Vis spectrum is expected to show characteristic absorptions for the naphthalene chromophore. For comparison, 2-chloronaphthalene exhibits maximum absorption peaks at 226 nm, 270 nm, 288 nm, and 322 nm in methanol.[15] The presence of the sulfonic acid group may cause a slight shift in these absorption maxima.
Experimental Determination of Physical Properties
For researchers requiring precise data, the following standard methodologies are recommended for the experimental characterization of 2-Chloronaphthalene-1-sulfonic acid.
Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive physical and chemical characterization of 2-Chloronaphthalene-1-sulfonic acid.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
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Calibration : Calibrate the DSC instrument using certified standards (e.g., indium).
-
Sample Preparation : Accurately weigh 1-5 mg of the dried, purified compound into an aluminum DSC pan.
-
Analysis : Seal the pan and place it in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Interpretation : The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Protocol 2: Determination of pKa by Potentiometric Titration
-
Solution Preparation : Prepare a dilute aqueous solution of 2-Chloronaphthalene-1-sulfonic acid of known concentration (e.g., 0.01 M).
-
Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Collection : Record the pH of the solution after each addition of the titrant.
-
Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Given the expected strong acidity, specialized techniques for low pKa determination may be necessary.
Conclusion
While direct experimental data for 2-Chloronaphthalene-1-sulfonic acid is not extensively documented, a strong predictive understanding of its physical properties can be established. It is expected to be a water-soluble, crystalline solid with a high melting point and strong acidity (pKa < 1). Its spectral properties will be dominated by the substituted naphthalene core and the characteristic signals of the sulfonic acid group. The experimental protocols and comparative analysis provided in this guide offer a solid foundation for researchers to characterize this compound and utilize it effectively in their work.
References
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